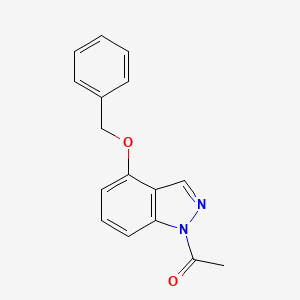

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanon

Übersicht

Beschreibung

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone is an organic compound that features a benzyloxy group attached to an indazole ring, which is further connected to an ethanone moiety

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties.

Biology

Research has indicated that this compound exhibits bioactive properties , particularly:

- Antimicrobial Activity: Investigated for its potential to inhibit bacterial growth.

- Anticancer Properties: Studies have shown promising results in targeting cancer cells, suggesting its role in developing anticancer therapies .

Medicine

In the medical field, 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone is explored for:

- Drug Development: Targeting specific enzymes or receptors to create novel therapeutics.

- ADMET Studies: Evaluations of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for understanding its viability as a drug candidate. For instance, metabolic stability was assessed using human liver microsomes, revealing that the compound retains a significant portion of its structure under certain conditions .

| Activity Type | Target Organism/Cell Type | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| Antimicrobial | E. coli | 8.5 | 10 |

| Anticancer | Breast Cancer Cell Line | 5.2 | 15 |

| Protozoal Inhibition | P. falciparum | 4.8 | 12 |

This table summarizes the inhibitory concentrations (IC50) required to achieve a 50% reduction in growth for various organisms and cell lines, highlighting the compound's effectiveness.

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of several indazole derivatives, including 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. The compound demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value of 5.2 µg/mL. The selectivity index indicated lower toxicity to normal cells compared to cancer cells, making it a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone was tested against various bacterial strains. The compound exhibited effective inhibition against E. coli, with an IC50 value of 8.5 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Wirkmechanismus

Mode of Action

Based on its chemical structure, it can be inferred that it might interact with its targets through the formation of oximes or hydrazones . The oxygen in the compound might act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone interacts with its targets and its overall effectiveness . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl bromide and a suitable base.

Attachment of the Ethanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The indazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indazole derivatives.

Vergleich Mit ähnlichen Verbindungen

1-(4-(Methoxy)-1H-indazol-1-yl)ethanone: Similar structure but with a methoxy group instead of a benzyloxy group.

1-(4-(Ethoxy)-1H-indazol-1-yl)ethanone: Similar structure but with an ethoxy group instead of a benzyloxy group.

1-(4-(Phenoxy)-1H-indazol-1-yl)ethanone: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness: 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its binding affinity to certain biological targets. This can result in enhanced biological activity compared to its analogs.

Biologische Aktivität

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the benzyloxy group enhances its lipophilicity, which may improve its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N2O2

- Molecular Weight : 266.3 g/mol

- Structure : Contains an indazole core with a benzyloxy substituent, which contributes to its unique biological profile.

The proposed mechanisms of action for 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone involve:

- Formation of Oximes or Hydrazones : The compound may interact with biological targets through the formation of oximes or hydrazones, which can modulate enzyme activities or receptor interactions.

- Chemical Reactivity : It can undergo oxidation, reduction, and substitution reactions, allowing for further functionalization that may enhance its biological activity.

Antimicrobial Activity

Recent studies have indicated that 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone exhibits antimicrobial properties. It has been investigated for its efficacy against various pathogens, including:

- Bacterial Infections : The compound shows potential against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, with some derivatives demonstrating significant inhibitory effects .

- Protozoal Infections : It has been tested against protozoan parasites like Leishmania donovani, with promising results indicating potential antileishmanial activity .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

- Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., SH-SY5Y neuroblastoma cells) have shown that it can induce cytotoxic effects, suggesting a role in cancer therapy .

- Mechanisms of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through specific signaling pathways .

Structure-Activity Relationship (SAR)

The structural modifications of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone have been crucial in understanding its biological activity. Comparative studies with similar compounds reveal that:

- The presence of the benzyloxy group significantly enhances lipophilicity and binding affinity to biological targets compared to analogs with methoxy or ethoxy groups .

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-(Methoxy)-1H-indazol-1-yl)ethanone | Methoxy group | Lower activity than benzyloxy derivative |

| 1-(4-(Ethoxy)-1H-indazol-1-yl)ethanone | Ethoxy group | Moderate activity |

| 1-(4-(Phenoxy)-1H-indazol-1-yl)ethanone | Phenoxy group | Variable activity |

Case Studies

Several case studies highlight the compound's potential:

- In Vitro Evaluation Against Cancer Cells : A study demonstrated that 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone reduced cell viability in SH-SY5Y cells by inducing oxidative stress and apoptosis pathways .

- Antimicrobial Screening : Another study assessed the compound's effectiveness against Leishmania donovani, showing IC50 values below 5 µM, indicating strong antileishmanial activity compared to standard treatments .

Eigenschaften

IUPAC Name |

1-(4-phenylmethoxyindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJAYNUXMYHEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606588 | |

| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65361-84-4 | |

| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the synthesis route described in the research paper?

A1: The paper details a novel five-step synthesis route for 4-(benzyloxy)-1H-indazole, a precursor to 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. [] The significance lies in achieving a high total yield of 76.3%, making the process efficient and practical. Furthermore, the research optimizes the synthesis of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone (compound V) itself, achieving a yield of 87.1% under specific reaction conditions. This focus on yield optimization suggests potential for larger-scale production in the future. []

Q2: How is the structure of the synthesized compound confirmed?

A2: The researchers utilized a combination of spectroscopic techniques to confirm the structure of the synthesized 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. These techniques include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS). [] This multi-faceted approach ensures a comprehensive structural characterization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.